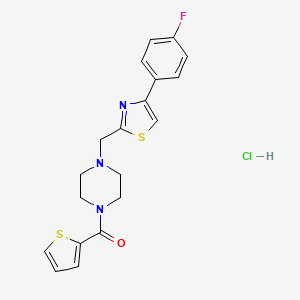
(4-((4-(4-Fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)(thiophen-2-yl)methanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-((4-(4-Fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)(thiophen-2-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C19H19ClFN3OS2 and its molecular weight is 423.95. The purity is usually 95%.
BenchChem offers high-quality (4-((4-(4-Fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)(thiophen-2-yl)methanone hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-((4-(4-Fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)(thiophen-2-yl)methanone hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Analytical Techniques and Degradation Studies
Research has highlighted the importance of advanced analytical techniques like micellar liquid chromatography (MLC) and microemulsion liquid chromatography (MELC) for the separation and analysis of flunarizine hydrochloride and its degradation products. Such studies are crucial for understanding the stability and purity of pharmaceutical compounds, including complex structures like the one (El-Sherbiny et al., 2005).
Selective Estrogen Receptor Modulators (SERMs)
Compounds structurally related to the requested chemical have been identified as selective estrogen receptor modulators (SERMs), showing potent estrogen antagonist properties in specific tissues. This illustrates the compound's potential in developing therapies for conditions like breast cancer or osteoporosis (Palkowitz et al., 1997).
Molecular Docking and Theoretical Studies
Molecular docking and density functional theory (DFT) studies on similar compounds have been used to predict antibacterial activity, showcasing the potential of such compounds in drug discovery. These studies provide insights into the molecular interactions and stability of potential therapeutic agents (Shahana & Yardily, 2020).
Antimicrobial and Antitumor Activities
Synthetic efforts have yielded novel compounds with significant antimicrobial and antitumor activities, indicating the potential of such molecules in treating infectious diseases and cancer. These findings underscore the importance of synthesizing and studying novel chemical entities for their bioactive properties (Patel et al., 2011).
Structural and Synthetic Studies
X-ray crystallography and synthetic methodologies for related compounds have provided valuable insights into the structural features essential for biological activity. Such studies are foundational in the design and development of new therapeutic agents (Nagaraju et al., 2018).
properties
IUPAC Name |
[4-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]-thiophen-2-ylmethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3OS2.ClH/c20-15-5-3-14(4-6-15)16-13-26-18(21-16)12-22-7-9-23(10-8-22)19(24)17-2-1-11-25-17;/h1-6,11,13H,7-10,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRKRVVRNCWAONC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=CS2)C3=CC=C(C=C3)F)C(=O)C4=CC=CS4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClFN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}-4-methoxybenzenesulfonamide](/img/structure/B2690261.png)

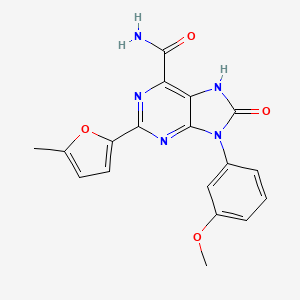
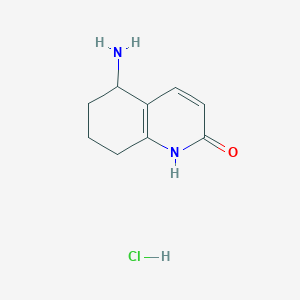
![2-Chloro-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-4-fluoro-N-methylbenzamide](/img/structure/B2690268.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)tetrahydrofuran-3-carboxamide](/img/structure/B2690269.png)
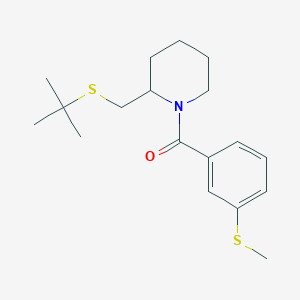
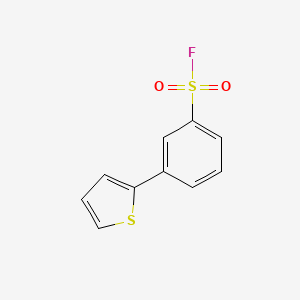
![(2Z)-2-{[4-(methylsulfanyl)phenyl]imino}-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2690275.png)
![2-[(7-chloro-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B2690276.png)
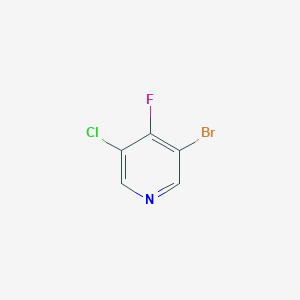
![2-Amino-3-[(naphthalen-1-ylmethyl)sulfanyl]propanoic acid](/img/structure/B2690282.png)

